molecular formula C21H28N2 B6127546 N,1-dibenzyl-N-ethyl-4-piperidinamine

N,1-dibenzyl-N-ethyl-4-piperidinamine

Cat. No.: B6127546
M. Wt: 308.5 g/mol
InChI Key: JYTHHZBKYBVDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-Dibenzyl-N-ethyl-4-piperidinamine is a chemical compound of interest in medicinal chemistry and pharmacological research. As a derivative of the piperidine scaffold, a structure prevalent in drug discovery, it serves as a valuable building block for developing novel bioactive molecules . Piperidine-based compounds are frequently investigated for their potential to interact with central nervous system targets . Specifically, structural analogs featuring a similar N-benzyl-N-ethyl-4-piperidinamine core have been identified as key pharmacophores in ligands for sigma receptors (σ1R), which are implicated in neurological conditions such as neuropathic pain and Alzheimer's disease . Furthermore, such piperidine derivatives are explored as inhibitors of enzymes like acetylcholinesterase (AChE) and dihydrofolate reductase (DHFR), highlighting their utility in multifunctional drug discovery projects . Researchers utilize this compound strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,1-dibenzyl-N-ethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-2-23(18-20-11-7-4-8-12-20)21-13-15-22(16-14-21)17-19-9-5-3-6-10-19/h3-12,21H,2,13-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTHHZBKYBVDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidinamine Derivatives

Compound Name Substituents Molecular Weight Key Features
N,1-Dibenzyl-N-ethyl-4-piperidinamine N-Ethyl, 1-benzyl, N-benzyl ~351.5 (calc.) High lipophilicity; dual benzyl groups
Despropionylfentanyl () N-Phenyl, 1-(2-phenylethyl) 280.41 Opioid analog; phenethyl substitution
1-Benzyl-N-methylpiperidin-4-amine () N-Methyl, 1-benzyl 204.3 Simplified substituents; lower steric bulk
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine () N-Methyl, 1-(4-fluorobenzyl) 222.3 Fluorine enhances electronic properties
4-Piperidinamine, N,1-bis[(3,4-dichlorophenyl)methyl] () N,1-bis(3,4-dichlorobenzyl) ~439.3 (calc.) Halogenated; increased polarity

Key Observations :

  • Lipophilicity: The dual benzyl groups in this compound likely confer higher lipophilicity compared to mono-benzyl analogs (e.g., ) or halogenated derivatives (), impacting membrane permeability .
  • Electronic Effects: Fluorinated () or chlorinated () analogs introduce electron-withdrawing groups, altering electronic density and reactivity compared to the non-halogenated target compound.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Name Melting Point (°C) Solubility Spectral Data (NMR/MS)
Despropionylfentanyl () Not reported Low (lipophilic) 1H NMR: Aromatic δ 7.2–7.4 ppm
1-Benzyl-N-methylpiperidin-4-amine () Not reported Moderate ESI–MS: m/z 204.3 [M+H]+
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine () Not reported Low 13C NMR: Fluorine coupling at δ 115 ppm
(E)-Substituted benzeneamine () 120–125 Ethanol-soluble 1H NMR: Imine proton δ 8.3 ppm

Key Observations :

  • Solubility: The target compound’s dual benzyl groups may reduce aqueous solubility compared to mono-substituted derivatives (e.g., ).
  • Spectral Signatures : Aromatic protons in benzyl groups typically appear at δ 7.2–7.5 ppm in 1H NMR, while imine or amine protons vary based on electronic environments .

Pharmacological Activity

Piperidinamine derivatives exhibit diverse biological activities:

  • Opioid Receptor Binding : Despropionylfentanyl () acts as a µ-opioid receptor agonist, with the phenethyl group critical for receptor interaction. The target compound’s benzyl groups may reduce affinity compared to phenethyl analogs .
  • CNS Penetration : N-Methyl derivatives () show enhanced blood-brain barrier penetration due to reduced polarity, whereas halogenated analogs () may have restricted CNS access .
  • Metabolic Stability : Ethyl substitution (target compound) could slow hepatic metabolism compared to methyl groups (), extending half-life .

Preparation Methods

Alkylation of 4-Aminopiperidine Derivatives

A common route involves sequential alkylation of 4-aminopiperidine. Benzyl halides (e.g., benzyl chloride) and ethylating agents (e.g., ethyl bromide) are employed to introduce substituents. For example:

  • Step 1 : Benzylation of 4-aminopiperidine using benzyl chloride in acetone at 90°C yields 1-benzyl-4-aminopiperidine.

  • Step 2 : Subsequent ethylation with ethyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) introduces the ethyl group.

Challenges : Competing over-alkylation to form quaternary ammonium salts necessitates controlled stoichiometry and reaction time.

Reductive Amination of 4-Piperidinone

Reductive amination offers a streamlined pathway by combining ketone reduction with amine formation.

Ketone Precursor Synthesis

4-Piperidinone is reacted with benzylamine and ethylamine in a one-pot reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol. This method ensures simultaneous introduction of both benzyl and ethyl groups.

Optimization :

  • Solvent : Methanol or ethanol improves solubility of intermediates.

  • Temperature : Reactions performed at 25–30°C prevent side reactions.

Yield : 70–85% after purification via column chromatography (ethyl acetate/hexane).

Ring-Opening of Epoxide Intermediates

Epoxide intermediates derived from piperidine derivatives enable regioselective amine formation.

Epoxidation and Azide Ring-Opening

  • Epoxidation : Treatment of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane yields an epoxide.

  • Azide Ring-Opening : Sodium azide in acetic acid/water opens the epoxide, producing a mixture of regioisomeric azides.

  • Staudinger Reaction : Triphenylphosphine converts azides to amines, followed by ethylation with ethyl triflate.

Advantages : High regioselectivity (93:7 ratio of isomers).

Hydrogenation of Tetrahydropyridinium Salts

Patented methods describe hydrogenating tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones, which are subsequently functionalized.

Hydrogenation Conditions

  • Reagent : Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).

  • Temperature : 0–5°C to minimize over-reduction.

Intermediate Derivatization : The resulting piperidin-4-one undergoes reductive amination with benzylamine and ethylamine to yield the target compound.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation65–75>90SimplicityOver-alkylation risk
Reductive Amination70–85>95One-pot synthesisRequires ketone precursor
Epoxide Ring-Opening80–90>90High regioselectivityMulti-step purification
Hydrogenation60–7085–90Access to diverse substituentsSensitivity to reaction conditions

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexane eluent resolves regioisomers.

  • Crystallization : Salt formation (e.g., hydrochloride or ethanedioate) enhances crystallinity.

Spectroscopic Data

  • ¹H NMR : δ 7.2–7.4 (m, 10H, benzyl), δ 3.4–3.6 (m, 2H, N-CH2), δ 2.5–2.7 (m, 4H, piperidine).

  • LC-MS : [M+H]⁺ = 353.4 .

Q & A

Q. What are the common synthetic routes for N,1-dibenzyl-N-ethyl-4-piperidinamine, and what reaction conditions are typically employed?

The synthesis typically involves nucleophilic substitution reactions on a piperidine core. A representative method includes:

  • Reacting piperidine derivatives with benzyl halides (e.g., benzyl chloride) and ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) to facilitate alkylation.
  • Solvents such as acetonitrile or ethanol are used under reflux (60–80°C) for 12–24 hours to achieve complete conversion .
  • Purification often involves column chromatography or recrystallization to isolate the target compound.

Q. How is the compound characterized post-synthesis to confirm its structural integrity?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for research-grade material) .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

Q. What preliminary biological screening methods are recommended for assessing the compound’s activity?

Initial screening may involve:

  • Receptor Binding Assays : Radioligand displacement studies to evaluate affinity for neurotransmitter receptors (e.g., dopamine or serotonin receptors) .
  • Enzyme Inhibition Assays : Testing against acetylcholinesterase or monoamine oxidases using spectrophotometric methods.
  • Cell Viability Assays : MTT or resazurin-based assays to assess cytotoxicity in mammalian cell lines .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized in multi-step reactions?

Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., palladium) for cross-coupling steps to reduce side products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics in alkylation steps .
  • Temperature Gradients : Controlled heating (e.g., microwave-assisted synthesis) to accelerate slow steps while minimizing decomposition .

Q. What advanced analytical techniques are critical for resolving stereochemical ambiguities in this compound?

  • X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration determination .
  • Chiral HPLC : Paired with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers and assess optical purity .
  • Vibrational Circular Dichroism (VCD) : To correlate molecular vibrations with stereochemical assignments .

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

  • Standardized Assay Conditions : Control variables such as buffer pH, temperature, and cell passage number to reduce inter-lab variability .
  • Structural Analog Comparison : Synthesize and test analogs (e.g., varying benzyl/ethyl substituents) to isolate structure-activity relationships (SAR) .
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical modeling) to reconcile conflicting datasets from published studies .

Safety and Handling

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or synthesis.
  • Waste Disposal : Follow hazardous waste protocols for halogenated solvents and amine byproducts .

Data Interpretation and Contradictions

Q. How should researchers approach conflicting crystallographic data regarding the compound’s conformation?

  • Refinement Protocols : Use SHELXL’s twin refinement module to model disorder or pseudosymmetry in crystal structures .
  • Cross-Validation : Compare crystallographic data with solution-state NMR to confirm dynamic conformations .

Q. What computational methods are recommended for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina to simulate binding to receptor active sites (e.g., GPCRs) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over nanosecond timescales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.